The synthesis of (Ala2)-Leu-Enkephalin typically employs solid-phase peptide synthesis techniques utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves several key steps:
Recent studies have demonstrated successful syntheses that yield high-purity products with specific activities suitable for biological testing .
The molecular structure of (Ala2)-Leu-Enkephalin can be described by its sequence: Tyr-Ala-Gly-Phe-Leu. Key structural features include:
Nuclear magnetic resonance spectroscopy and X-ray crystallography are often employed to elucidate the three-dimensional structure, revealing important details about its spatial arrangement and potential binding sites on opioid receptors .
(Ala2)-Leu-Enkephalin undergoes several chemical reactions relevant to its biological activity:
The mechanism of action of (Ala2)-Leu-Enkephalin primarily involves its binding to opioid receptors located in the central nervous system:
Studies indicate that modifications like those seen in (Ala2)-Leu-Enkephalin can enhance receptor affinity and selectivity, potentially leading to improved therapeutic profiles .
(Ala2)-Leu-Enkephalin exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and high-performance liquid chromatography are used to confirm purity and identity .
The applications of (Ala2)-Leu-Enkephalin span various fields:
Research continues into optimizing derivatives for specific therapeutic targets while maintaining safety profiles .
(Ala²)-Leu-Enkephalin (DADLE) demonstrates distinct neuroprotective efficacy through preferential agonism at Delta2 opioid receptor (DOR2) subtypes. Research indicates that DOR1 (DPDPE-sensitive) and DOR2 (deltorphin II-sensitive) subtypes exhibit unique signaling properties and cellular distributions. DADLE binds both subtypes but shows higher functional selectivity for DOR2 in neuronal protection. In ventral tegmental area (VTA) neurons, DOR2 activation by DADLE modulates calcium influx via Cav2.1 channels, which stabilizes mitochondrial membrane potential during ischemic stress [2] [6].
The TRPV4-mitophagy pathway is a key DOR2-specific mechanism. DADLE upregulates transient receptor potential vanilloid 4 (TRPV4) expression in brain microvascular endothelial cells (BMECs), enhancing calcium influx and promoting PINK1/Parkin-mediated mitophagy. This clears damaged mitochondria after oxygen-glucose deprivation/reperfusion (OGD/R), improving cell viability by 35–40% compared to untreated controls. Critically, TRPV4 inhibition (HC067047) or RNAi abolishes DADLE's effects, confirming DOR2-TRPV4 crosstalk [1].
Table 1: DOR Subtype-Specific Neuroprotective Mechanisms of DADLE
Subtype | Agonist Sensitivity | Primary Signaling Effector | Functional Outcome |
---|---|---|---|
DOR1 | DPDPE | Drp1 mRNA downregulation | Mitochondrial fission suppression |
DOR2 | Deltorphin II/DADLE | TRPV4-mediated Ca²⁺ influx | Mitophagy enhancement (↑LC3-II/I, ↓p62) |
Shared | DADLE | ERK phosphorylation | Apoptosis inhibition |
DADLE activates the MEK-ERK cascade within 30 minutes post-ischemia, peaking at 6–12 hours. In global ischemia models, DADLE triggers delta opioid receptor (DOR)-dependent phosphorylation of MEK1/2 and extracellular signal-regulated kinase (ERK1/2). This signaling:
Blocking DOR with naltrindole eliminates DADLE-induced ERK activation, confirming receptor dependence. Notably, MEK inhibitors (PD98059) attenuate DADLE’s neuroprotection, reducing neuronal survival by 50% in OGD/R models [6] [8].
DADLE enhances autophagic clearance of damaged organelles via the AMPK/mTOR/ULK1 pathway. Key mechanisms include:
Table 2: DADLE-Induced Autophagy Biomarkers in Cerebral Ischemia
Autophagy Marker | Change with Ischemia | DADLE Treatment Effect | Functional Impact |
---|---|---|---|
LC3-II/I ratio | ↓ 40% | ↑ 150–250% | Autophagosome formation |
p62/SQSTM1 | ↑ 3-fold | ↓ 60% | Cargo clearance efficiency |
AMPK phosphorylation | ↓ 55% | ↑ 200% | mTORC1 inhibition |
ATP levels | ↓ 70% | ↑ 45% | Mitochondrial recovery |
The autophagy inhibitor 3-methyladenine (3-MA) abolishes DADLE’s neuroprotection, while AMPK inhibition (compound C) blocks ULK1 activation and increases neuronal death by 80%. This confirms the DOR-AMPK-autophagy axis is indispensable for DADLE’s efficacy [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7